molecular formula C10H8BrNO2 B12353600 7-bromo-4-methoxy-4aH-quinolin-2-one

7-bromo-4-methoxy-4aH-quinolin-2-one

Cat. No.: B12353600
M. Wt: 254.08 g/mol
InChI Key: SNUUSCIDPXTJPP-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxy-4aH-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family This compound is characterized by a bromine atom at the 7th position and a methoxy group at the 4th position on the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-methoxy-4aH-quinolin-2-one typically involves the bromination of 4-methoxyquinolin-2-one. One common method is the reaction of 4-methoxyquinolin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-methoxy-4aH-quinolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinolinone derivatives.

    Reduction Reactions: The quinolinone ring can be reduced to form dihydroquinolinone derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or amines in the presence of a base like potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed:

  • Substituted quinolinones
  • Oxidized quinolinone derivatives
  • Reduced dihydroquinolinone derivatives

Scientific Research Applications

7-Bromo-4-methoxy-4aH-quinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-4-methoxy-4aH-quinolin-2-one involves its interaction with specific molecular targets. The bromine atom and methoxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 7-Bromo-4-methylquinolin-2-one
  • 7-Bromo-4-hydroxyquinolin-2-one
  • 7-Bromo-4-methoxy-1,2-dihydroquinolin-2-one

Comparison: Compared to its analogs, 7-bromo-4-methoxy-4aH-quinolin-2-one is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and biological activity. The methoxy group increases its lipophilicity, potentially improving its cellular uptake and bioavailability .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

7-bromo-4-methoxy-4aH-quinolin-2-one

InChI

InChI=1S/C10H8BrNO2/c1-14-9-5-10(13)12-8-4-6(11)2-3-7(8)9/h2-5,7H,1H3

InChI Key

SNUUSCIDPXTJPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)N=C2C1C=CC(=C2)Br

Origin of Product

United States

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